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Compound of Interest

6-Bromo-[1,2,4]triazolo[4, 3-
Compound Name: o
bjpyridazine

Cat. No.: B2421781

For researchers and drug development professionals navigating the landscape of heterocyclic
compounds, the triazolopyridazine scaffold presents a compelling starting point for the design
of novel therapeutics. The arrangement of nitrogen atoms within this fused ring system gives
rise to a variety of isomers, each with a unique electronic and steric profile that dictates its
biological activity. This guide provides an in-depth, objective comparison of the performance of
key triazolopyridazine isomers, supported by experimental data, to empower informed
decisions in drug discovery programs.

The Significance of Isomeric Variation in
Triazolopyridazines

The fusion of a triazole ring with a pyridazine ring can result in several isomeric cores, with the
most extensively studied being the[1][2][3]triazolo[4,3-b]pyridazine and[1][2][3]triazolo[1,5-
a]pyrimidine systems. While not a direct isomer of the former, the latter is a closely related
bicyclic heteroaromatic system and its biological activities are often compared due to the
similar arrangement of nitrogen atoms. The seemingly subtle difference in the position of a
single nitrogen atom can profoundly impact a molecule's ability to interact with biological
targets, influencing its efficacy and selectivity. This guide will focus primarily on the well-
documented[1][2][3]triazolo[4,3-b]pyridazine scaffold, while drawing comparisons to other
relevant isomers where data is available.
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Anticancer Activity: A Tale of Two Scaffolds

Triazolopyridazine derivatives have emerged as a promising class of anticancer agents, with
their mechanism of action often linked to the inhibition of key signaling pathways involved in
cell proliferation and survival.

The[1][2][3]triazolo[4,3-b]pyridazine Scaffold: A
Privileged Motif in Oncology

The[1][2][3]triazolo[4,3-b]pyridazine core is a recurring motif in a multitude of potent anticancer
compounds. Its rigid, planar structure provides an excellent platform for the strategic placement
of substituents to optimize target engagement.

A notable example is a series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines that were designed
as vinylogous analogues of the natural product combretastatin A-4 (CA-4), a potent tubulin
polymerization inhibitor. One of the most active compounds in this series, featuring a 3-amino-
4-methoxyphenyl B-ring, demonstrated highly potent antiproliferative activity against SGC-
7901, A549, and HT-1080 cancer cell lines with IC50 values of 0.014 uM, 0.008 uM, and 0.012
UM, respectively.[4]

Furthermore, derivatives of this scaffold have been investigated for their ability to inhibit
NAD(P)H:quinone oxidoreductase 2 (NQO2), an enzyme implicated in the progression of
certain cancers. Compounds bearing 2,5-dimethoxyphenyl, 2-furyl, 2-pyridyl, and 3,4,5-
trimethoxyphenyl substituents at the 3-position of the triazole ring were found to be the most
potent against the MCF-7 breast cancer cell line.[4]

Comparative Cytotoxicity Data
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Isomeric Compound/De  Cancer Cell
L. . IC50 (uM) Reference
Scaffold rivative Line
[1112] 3-amino-4-
[3]triazolo[4,3- methoxyphenyl SGC-7901 0.014 [4]
b]pyridazine derivative
A549 0.008 [4]
HT-1080 0.012 [4]
[11[2]
[3]triazolo[1,5- Compound H12 MGC-803 9.47 [5]
apyrimidine
HCT-116 9.58 [5]
MCF-7 13.1 [5]
Pyrazolo[4,3-
eltetrazolo[1,5-b] MM131 HCT 116 0.39-0.6 [6]
[1][2][3]triazine
PC-3 0.17-0.36 [6]
BxPC-3 0.13-0.26 [6]

Kinase Inhibition: Targeting Key Oncogenic Drivers

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive
targets for therapeutic intervention. Triazolopyridazine isomers have demonstrated significant
potential as kinase inhibitors.

Dual c-Met and Pim-1 Inhibition by[1][2][3]triazolo[4,3-
b]pyridazine Derivatives

The c-Met and Pim-1 kinases are crucial players in cancer cell signaling, and their dual
inhibition is a promising therapeutic strategy.[7] A series of[1][2][3]triazolo[4,3-b]pyridazine
derivatives have been synthesized and evaluated as dual c-Met/Pim-1 inhibitors.[7] One
particularly potent compound, 4g, exhibited strong antiproliferative activity against a panel of 60
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cancer cell lines and demonstrated potent inhibitory activity against both c-Met and Pim-1 with
IC50 values of 0.163 uM and 0.283 uM, respectively.[7] Mechanistic studies revealed that this
compound induced S-phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[7]

BRD4 Bromodomain Inhibition

The bromodomain and extraterminal (BET) family of proteins, particularly BRD4, are epigenetic
readers that have emerged as key targets in cancer. A series of[1][2][3]triazolo[4,3-b]pyridazine
derivatives have been identified as BRD4 bromodomain inhibitors with micromolar IC50 values.

[8]

. hibiti

Isomeric . Compound/De
Target Kinase L IC50 (pM) Reference
Scaffold rivative
[11[2]
[3]triazolo[4,3- c-Met Compound 4g 0.163 [7]
b]pyridazine
Pim-1 Compound 4g 0.283 [7]
c-Met Compound 12e 0.090 [9]
Micromolar
BRD4 BD1 Compound 5 [8]
range
1][2
Ll _] BRD4
[3]triazolo[1,5- WS-722 <5 [10]
o (BD1/BD2)
alpyrimidine
[11[2]
] Compounds 1 &
[11]triazolo[4,5- GCN2 <0.150 [12]

2
d]pyrimidine

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer properties, triazolopyridazine isomers have also shown promise as
antimicrobial agents.
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####[1][2][3]triazolo[4,3-a]pyrazine Derivatives

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in
vitro antibacterial activity.[13] Several compounds showed moderate to good activity against
both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.[13] Notably,
one compound exhibited superior antibacterial activity against E. coli with a Minimum Inhibitory
Concentration (MIC) of 16 pg/mL, which is comparable to the first-line antibiotic ampicillin.[13]

: . imicrobial Activi

Isomeric Bacterial Compound/De
. L MIC (pg/mL) Reference
Scaffold Strain rivative
[11[2]
[3]triazolo[4,3- E. coli Compound 2e 16 [13]
alpyrazine
S. aureus Compound 2e 32 [13]
[1112] Gram-positive & )
_ ) Various
[3]triazolo[1,5- Gram-negative o 0.25-2.0 [14]
o ] derivatives
apyrimidine bacteria

Key Signaling Pathways Targeted by
Triazolopyridazine Isomers

The biological effects of triazolopyridazine isomers are often mediated through their interaction
with specific signaling pathways that are crucial for cell growth, proliferation, and survival.

The PI3BK/AktImTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival,
and its aberrant activation is a common feature in many cancers.[2][11][15][16] Several
triazolopyridazine derivatives have been shown to modulate this pathway, leading to the
inhibition of cancer cell proliferation and induction of apoptosis.
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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazolopyridazine
isomers.

The c-Met Signaling Pathway
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The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical
roles in cell proliferation, migration, and invasion.[3][17][18][19] Dysregulation of the c-Met
pathway is implicated in the development and progression of numerous cancers.
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Caption: The c-Met signaling pathway and its inhibition by[1][2][3]triazolo[4,3-b]pyridazine
derivatives.

The PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that are overexpressed in a variety of
cancers and play a crucial role in cell survival and proliferation.[1][20][21][22]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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